5-Dodecoxybenzene-1,3-dicarboxamide

Description

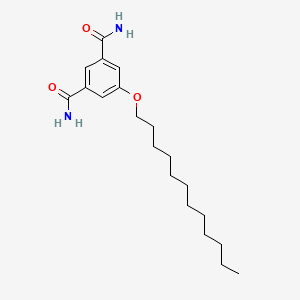

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32N2O3 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

5-dodecoxybenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C20H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-18-14-16(19(21)23)13-17(15-18)20(22)24/h13-15H,2-12H2,1H3,(H2,21,23)(H2,22,24) |

InChI Key |

FGKZORUFWPAYFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Dodecoxybenzene 1,3 Dicarboxamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-dodecoxybenzene-1,3-dicarboxamide suggests a logical disconnection approach to identify readily available starting materials. The primary disconnection points are the two amide bonds and the ether linkage.

The amide bonds can be disconnected to reveal 5-dodecoxybenzene-1,3-dicarboxylic acid and ammonia (B1221849) (or an ammonia equivalent) as synthons. This disconnection is based on the well-established amidation reaction of carboxylic acids.

Further disconnection of the ether bond in 5-dodecoxybenzene-1,3-dicarboxylic acid points to 5-hydroxyisophthalic acid and a dodecyl halide (such as dodecyl bromide) as the key precursors. This step is guided by the principles of the Williamson ether synthesis, a reliable method for forming ether linkages. masterorganicchemistry.comfrancis-press.comamazonaws.com

Therefore, the retrosynthetic analysis simplifies the synthesis of the complex target molecule into a sequence of two main reactions: an etherification followed by an amidation, starting from the commercially available 5-hydroxyisophthalic acid, dodecyl bromide, and an ammonia source.

Detailed Synthetic Pathways to this compound

The synthesis of this compound is primarily achieved through a two-step process, beginning with the alkylation of a substituted benzene (B151609) ring followed by the formation of amide bonds.

Alkylation Strategies for the Dodecoxy Moiety Introduction

The introduction of the dodecoxy group is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This method involves the reaction of a phenoxide ion with an alkyl halide. In this specific synthesis, the starting material is 5-hydroxyisophthalic acid or its ester derivative.

The initial step involves the deprotonation of the hydroxyl group of 5-hydroxyisophthalic acid using a suitable base to form the more nucleophilic phenoxide. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed for this purpose in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com The choice of a strong base and a polar aprotic solvent is crucial for enhancing the nucleophilicity of the phenoxide and facilitating the subsequent substitution reaction. numberanalytics.com

Once the phenoxide is formed, it is reacted with dodecyl bromide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of dodecyl bromide, displacing the bromide ion and forming the ether linkage. masterorganicchemistry.com The use of a primary alkyl halide like dodecyl bromide is preferred to minimize potential side reactions such as elimination. masterorganicchemistry.com

An alternative approach involves the protection of the carboxylic acid groups as esters prior to the Williamson ether synthesis to prevent unwanted side reactions. After the etherification is complete, the ester groups are hydrolyzed back to carboxylic acids before proceeding to the amidation step.

Amide Bond Formation Techniques for Dicarboxamide Construction

With 5-dodecoxybenzene-1,3-dicarboxylic acid in hand, the next step is the formation of the dicarboxamide. This can be achieved through several methods.

One common approach is the conversion of the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-dodecoxybenzene-1,3-dicarbonyl dichloride is then reacted with an excess of ammonia or an amine to form the dicarboxamide.

Alternatively, direct amidation of the dicarboxylic acid can be performed using coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate the formation of the amide bond under milder conditions. nih.gov This method is often preferred as it avoids the harsh conditions associated with the formation of acyl chlorides. nih.gov Catalytic methods using boronic acids have also been reported for direct amidation, offering a more atom-economical route.

Purification and Isolation Procedures

The purification of the final product, this compound, is crucial to obtain a compound of high purity. The choice of purification technique depends on the physical properties of the amide and the nature of any impurities.

For solid amides, recrystallization is often the method of choice. researchgate.net Polar solvents such as ethanol, acetone, or acetonitrile (B52724) can be effective for this purpose. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified amide crystallizes out, leaving impurities in the solution.

If the product is not amenable to recrystallization, or if impurities have similar solubility profiles, column chromatography is a powerful alternative. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like pentane (B18724) or hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov The polarity of the eluent is adjusted to achieve optimal separation of the desired amide from byproducts. For polar amides, the use of a small amount of a basic modifier like triethylamine (B128534) in the eluent can sometimes improve the separation by preventing tailing on the acidic silica gel.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for both the alkylation and amidation steps.

For the Williamson ether synthesis, the yield can be significantly influenced by the base and solvent system. The use of a strong base in a polar aprotic solvent generally leads to higher yields. numberanalytics.com

| Base | Solvent | Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

| This interactive table demonstrates the impact of different base and solvent combinations on the yield of a typical Williamson ether synthesis. Data is illustrative based on general principles. numberanalytics.com |

Microwave-assisted synthesis has emerged as a technique to enhance reaction rates and yields in Williamson ether synthesis. researchgate.net Optimization of parameters such as temperature and reaction time under microwave irradiation can lead to significant improvements. For instance, in the synthesis of 1-ethoxydodecane, a related ether, optimizing the reaction time to 3 minutes at 123°C under microwave irradiation resulted in a good yield. ucl.ac.ukrsc.org

For the amide bond formation, the choice of coupling reagent and reaction conditions is crucial. numberanalytics.com

| Coupling Reagent | Additive | Base | Solvent | Conversion (%) |

| EDC | HOAt | DIPEA | DMF | >75 |

| DMT-MM | N/A | NMM | Water/Dioxane | <50 (for many substrates) |

| This interactive table compares the efficiency of different coupling reagents for amide bond formation, highlighting the superior conversion rates achieved with the EDC/HOAt/DIPEA system in many cases. nih.gov |

The concentration of reactants and the reaction temperature also play a significant role in optimizing the amidation reaction. numberanalytics.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. numberanalytics.comucl.ac.uk Key areas of focus include the use of safer solvents, catalytic methods, and energy-efficient processes.

In the alkylation step, replacing traditional polar aprotic solvents like DMF and DMSO with greener alternatives is a primary goal. While challenging due to the need to solvate the phenoxide and facilitate the SN2 reaction, research into more benign solvent systems is ongoing.

For the amidation step, several green approaches have been developed. The use of catalytic methods, such as those employing boric acid or other Lewis acid catalysts, is highly desirable as they avoid the generation of stoichiometric waste associated with traditional coupling reagents. nih.gov These catalytic reactions often proceed with the formation of water as the only byproduct. nih.gov

Solvent-free reaction conditions represent another green alternative for amide synthesis. ucl.ac.uk For example, a method involving the direct heating of a carboxylic acid and urea (B33335) in the presence of a boric acid catalyst has been reported to produce amides in good yields without the need for a solvent. ucl.ac.uk

Furthermore, the use of electrosynthesis and microwave irradiation are energy-efficient techniques that can be applied to both the alkylation and amidation steps. researchgate.netrsc.org These methods can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org The use of water as a solvent in certain synthetic steps, where feasible, is also a key aspect of green chemistry. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 5 Dodecoxybenzene 1,3 Dicarboxamide

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods confirm the presence of a compound, advanced techniques provide detailed insights into its three-dimensional structure, electronic environment, and intermolecular interactions.

High-Resolution NMR Spectroscopy (2D-NMR, Solid-State NMR for Conformational Insights)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-Dodecoxybenzene-1,3-dicarboxamide, both ¹H and ¹³C NMR would provide initial verification of the structure.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the amide (–CONH₂) protons, and the long dodecoxy alkyl chain. The aromatic protons would appear as distinct multiplets in the aromatic region (approx. 7.5-8.5 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The amide protons typically appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. The dodecoxy chain would show a characteristic triplet for the terminal methyl group around 0.8-0.9 ppm and a series of multiplets for the methylene (–CH₂–) groups.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the aromatic carbons, the carbonyl (C=O) carbons of the amide groups, and the carbons of the alkyl chain.

To unambiguously assign these signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the aromatic ring and along the dodecoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity between the dodecoxy chain and the aromatic ring, and between the aromatic ring and the carboxamide groups.

Solid-State NMR (ssNMR) provides information about the molecule's structure and dynamics in the solid phase. For this compound, ssNMR could reveal the presence of different polymorphs (different crystal packing arrangements) and provide insights into the conformation of the dodecoxy chain, which may be less flexible in the solid state compared to in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic H (at C2) | ~8.2 | ~132 | Adjacent to two electron-withdrawing amide groups. |

| Aromatic H (at C4/C6) | ~7.8 | ~118 | Ortho to one amide and one alkoxy group. |

| Amide NH₂ | 7.5 - 8.5 (broad) | - | Labile protons, chemical shift is highly variable. |

| O–CH₂ | ~4.1 (triplet) | ~68 | Methylene group directly attached to the electron-withdrawing ether oxygen. |

| (CH₂)₁₀ | 1.2 - 1.8 (multiplets) | 22 - 31 | Bulk of the aliphatic chain methylene groups. |

| Terminal CH₃ | ~0.8 (triplet) | ~14 | Terminal methyl group of the alkyl chain. |

| Carbonyl C=O | - | ~168 | Carbonyl carbon of the amide group. |

| Aromatic C (at C1/C3) | - | ~135 | Carbons bearing the amide substituents. |

| Aromatic C (at C5) | - | ~160 | Carbon bearing the electron-donating alkoxy group. |

Advanced Mass Spectrometry for Molecular Structure Confirmation

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are critical for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₀H₃₂N₂O₃) with a high degree of confidence.

The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in techniques like Electrospray Ionization (ESI), a protonated molecule peak ([M+H]⁺). The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Key expected fragmentation pathways would include:

Cleavage of the ether bond, resulting in the loss of the dodecoxy chain or the formation of a dodecyl cation.

Fragmentation of the alkyl chain itself.

Loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) from the amide functional groups.

Cleavage adjacent to the carbonyl groups.

Analyzing these fragments allows for a piece-by-piece reconstruction of the molecule's structure, confirming the identity of the aromatic core, the alkoxy substituent, and the carboxamide groups.

Vibrational Spectroscopy for Functional Group Identification and Interactions (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. novazii.com These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. novazii.com For this compound, the spectra would be dominated by features corresponding to the amide, ether, and aromatic components.

N–H Stretching: The two N–H bonds of the primary amide groups are expected to give rise to two distinct stretching bands in the region of 3200–3400 cm⁻¹. The exact positions of these bands are sensitive to hydrogen bonding; stronger bonding typically causes a shift to lower wavenumbers and band broadening.

C=O Stretching (Amide I): A very strong absorption band, known as the Amide I band, is expected between 1630 and 1680 cm⁻¹. This band is almost purely due to the C=O stretch. Its position is a sensitive indicator of hydrogen bonding; a shift to lower frequency indicates that the carbonyl oxygen is acting as a hydrogen bond acceptor. acs.org

N–H Bending (Amide II): A strong Amide II band, resulting from N–H bending coupled with C–N stretching, appears around 1600–1640 cm⁻¹.

C–O–C Stretching: The asymmetric stretch of the aryl-alkyl ether linkage will produce a strong, characteristic band, typically around 1200–1250 cm⁻¹.

Aromatic Vibrations: Bands corresponding to aromatic C=C stretching are expected in the 1450–1600 cm⁻¹ region, and C–H stretching bands appear above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. novazii.com While the C=O stretch is strong in the IR, aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are typically more Raman active. youtube.com

Table 2: Characteristic FTIR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

| N–H Stretch (Amide) | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C–H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C–H Stretch | 2850 - 2960 | Strong | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Medium |

| N–H Bend (Amide II) | 1600 - 1640 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C–O–C Asymmetric Stretch | 1200 - 1250 | Strong | Weak |

X-ray Crystallography and Single Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be determined.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. The resulting crystal structure would reveal:

The planarity of the benzene (B151609) ring.

The precise conformation of the two carboxamide groups relative to the ring.

The conformation of the flexible dodecoxy chain, which often adopts an all-trans (zigzag) conformation in the crystalline state to maximize packing efficiency.

The detailed arrangement of molecules within the crystal lattice, including all intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related benzene dicarboxamide structures demonstrates the power of this method. rsc.org The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Table 3: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Example Value |

| Chemical Formula | C₂₀H₃₂N₂O₃ |

| Formula Weight | 348.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.98 |

| b (Å) | 31.78 |

| c (Å) | 8.34 |

| β (°) | 94.25 |

| Volume (ų) | 1581.6 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.462 |

| R-factor (%) | < 5 |

Conformational Analysis and Intermolecular Interactions

The combination of a rigid aromatic core and a long, flexible alkyl chain means that this compound can adopt various conformations. The orientation of the amide groups and the arrangement of the dodecoxy chain are key conformational features that are largely dictated by the powerful influence of intermolecular forces, particularly hydrogen bonding.

Hydrogen Bonding Networks

The primary amide functional groups (–CONH₂) are potent hydrogen bond donors (the N–H groups) and acceptors (the C=O oxygen). This dual nature allows this compound to form extensive and robust intermolecular hydrogen bonding networks. These interactions are the dominant force governing the self-assembly of the molecules in the solid state and can lead to the formation of well-defined supramolecular architectures.

Based on studies of related benzene-1,3-dicarboxamides and benzene-1,3,5-tricarboxamides, several hydrogen bonding motifs are highly probable: researchgate.nettue.nl

Amide-to-Amide Chains: Molecules can link into one-dimensional chains or tapes where the N–H of one amide group donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

Dimeric Motifs: Two molecules can form a cyclic dimer through a pair of N–H···O=C hydrogen bonds.

Sheet Structures: The presence of two amide groups per molecule allows for the formation of two-dimensional hydrogen-bonded sheets. These sheets would then stack upon one another, with the dodecoxy chains likely interdigitating in the space between the sheets to maximize van der Waals interactions.

The strength and geometry of these hydrogen bonds can be precisely determined from the crystallographic data. The analysis of these networks is crucial for understanding the material's physical properties, such as its melting point, solubility, and mechanical strength.

Alkyl Chain Conformation and Packing

The dodecoxy side chain, a significant feature of the this compound molecule, plays a crucial role in its physical properties and how it organizes in the solid state. While specific crystallographic data for this exact compound is not extensively detailed in public literature, the behavior of similar benzene-dicarboxamide and -tricarboxamide derivatives provides a strong basis for understanding its alkyl chain conformation and packing.

In related supramolecular structures, long alkyl chains like the dodecoxy group are known to influence the self-assembly process significantly. These chains can adopt various conformations, ranging from fully extended (all-trans) to more disordered (gauche) states, depending on the crystallization conditions and intermolecular forces. The packing of these molecules is often a balance between the hydrogen bonding of the amide groups and the van der Waals interactions of the alkyl chains.

Research on analogous benzene-1,3,5-tricarboxamides (BTAs) shows that molecules with long linear alkyl chains tend to self-assemble into well-ordered, fibrous structures. In these assemblies, the aromatic cores typically stack through π-π interactions and are held together by a network of intermolecular hydrogen bonds between the amide functionalities. The dodecoxy chains then radiate outwards from this central core. The packing of these chains can be likened to that in liquid crystals, sometimes forming columnar mesophases where the aromatic cores form the columns and the molten alkyl chains fill the surrounding space. The conformation of the alkyl chains in these assemblies is often highly dependent on temperature.

Table 1: Influence of Alkyl Chain on Molecular Packing

| Feature | Description | Impact on this compound |

|---|---|---|

| Hydrogen Bonding | The primary interaction between the carboxamide groups, driving the formation of one-dimensional stacks. | Dictates the core structure of the assembly. |

| π-π Stacking | Interaction between the benzene rings, contributing to the stability of the stacked arrangement. | Reinforces the columnar structure. |

| Van der Waals Forces | Interactions between the dodecoxy chains, influencing the inter-stack distance and overall packing density. | A longer chain like dodecoxy increases these forces, promoting aggregation. |

| Alkyl Chain Conformation | Can range from ordered (all-trans) to disordered (gauche). | Affects the phase behavior (crystalline vs. liquid crystalline) and solubility. |

Chirality and Stereochemical Considerations

An analysis of the molecular structure of this compound indicates that the molecule itself is achiral. It does not possess any stereocenters, as there are no carbon atoms bonded to four different substituent groups. The benzene ring is planar, and the arrangement of the two carboxamide groups and the single dodecoxy group does not create a chiral center.

However, the concept of chirality becomes highly relevant when considering the supramolecular assemblies that can be formed from this molecule. While the individual monomer is achiral, it can participate in the formation of chiral supramolecular polymers. This phenomenon, where achiral monomers form a helical structure with a preferred handedness (either left- or right-handed), is a known aspect of supramolecular chemistry.

In studies of similar benzene-1,3,5-tricarboxamides, it has been demonstrated that the introduction of a chiral center into the alkyl side chains can bias the helicity of the entire supramolecular assembly. This transfer of chirality from the molecular level to the supramolecular level is a key principle in creating functional materials with specific optical or recognition properties. For this compound, while it is achiral, it could be co-assembled with a chiral derivative to induce a preferred helical sense in the resulting polymer, a concept known as the "sergeants-and-soldiers" principle.

Table 2: Stereochemical Properties of this compound

| Property | Assessment | Explanation |

|---|---|---|

| Molecular Chirality | Achiral | The molecule lacks a stereocenter and possesses a plane of symmetry. |

| Supramolecular Chirality | Potentially Chiral | Can self-assemble into helical structures that are chiral. In the absence of a chiral influence, both left- and right-handed helices would form in equal amounts (a racemate). |

| Induced Chirality | Possible | Co-assembly with a chiral analogue could induce a preference for one helical handedness. |

Computational Chemistry and Theoretical Studies of 5 Dodecoxybenzene 1,3 Dicarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory is a robust method for calculating the electronic structure of molecules. For a compound like 5-Dodecoxybenzene-1,3-dicarboxamide, DFT could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would provide insight into the molecule's reactivity, stability, and the nature of its frontier orbitals. Such studies have been performed on analogous structures, like benzene (B151609) derivatives and other amides, but specific data for this compound is not available.

A hypothetical DFT analysis would likely involve geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, various electronic properties could be calculated. The table below illustrates the type of data that would be generated from such a study, but it is important to note that these are representative examples and not actual calculated values for this compound.

Hypothetical DFT-Calculated Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics (MD) Simulations for Self-Assembly and Dynamic Behavior

Molecular Dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules and their self-assembly into larger structures. Given the amide groups capable of hydrogen bonding and the long hydrophobic dodecoxy chain, this compound is expected to self-assemble in certain solvents. MD simulations could model this process, showing how individual molecules aggregate and organize over time. Studies on similar molecules, such as benzene-1,3,5-tricarboxamides, have demonstrated their ability to form well-ordered supramolecular polymers through hydrogen bonding. rsc.orgresearchgate.netnih.gov These simulations provide valuable insights into the stability of different assembly configurations and the influence of the solvent. However, specific MD simulation studies on this compound have not been reported.

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. To develop a QSPR model that includes this compound, a dataset of related compounds with known properties would be required. While QSPR studies have been conducted on broad classes of benzene derivatives to predict properties like thermal energy and entropy, a model specifically tailored to or including this compound is not found in the literature. kashanu.ac.ir

Prediction of Supramolecular Interactions and Assembly Motifs

The molecular structure of this compound suggests that its supramolecular assembly would be driven by a combination of hydrogen bonding and hydrophobic interactions. The two amide groups are ideally positioned to form intermolecular hydrogen bonds, creating a network that could lead to the formation of tapes, ribbons, or helical structures. The long dodecoxy tail would likely engage in van der Waals interactions, promoting the packing of these hydrogen-bonded assemblies. The prediction of specific motifs, such as the exact hydrogen-bonding patterns and the resulting larger-scale morphology, would require dedicated computational studies that are not currently available.

Theoretical Mechanistic Investigations

Theoretical mechanistic investigations are used to study the pathways of chemical reactions. As there are no prominent chemical reactions reported in the literature that involve this compound as a key reactant or catalyst, there have been no theoretical mechanistic investigations focused on this compound.

Supramolecular Chemistry and Self Assembly of 5 Dodecoxybenzene 1,3 Dicarboxamide

Design Principles for Self-Assembling Systems

The ability of 5-Dodecoxybenzene-1,3-dicarboxamide to self-assemble into ordered supramolecular structures is rooted in its specific molecular design. This design incorporates several key features that promote directional and hierarchical organization. The fundamental components of this molecule are a rigid aromatic core, flexible peripheral chains, and functional groups capable of forming strong, directional non-covalent interactions.

The central benzene (B151609) ring provides a planar and rigid scaffold. The substitution pattern at the 1, 3, and 5 positions is crucial. In the case of the highly studied benzene-1,3,5-tricarboxamides (BTAs), the C3 symmetry of the core often leads to the formation of one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. nih.gov While this compound possesses a dicarboxamide structure, the principles of directional hydrogen bonding remain central to its self-assembly.

The two amide groups (-CONH-) at the 1 and 3 positions are the primary sites for hydrogen bonding. These groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of strong and directional intermolecular connections. The long dodecoxy chain (-OC12H25) at the 5-position introduces a significant hydrophobic component to the molecule. This long alkyl chain plays a critical role in the self-assembly process, primarily through van der Waals interactions and by inducing solvophobic effects in polar solvents. The balance between the hydrophilic (amide groups) and hydrophobic (dodecoxy chain) parts of the molecule is a key determinant of the final supramolecular structure.

Investigation of Self-Assembly Mechanisms in Various Solvents

The self-assembly of this compound is highly dependent on the surrounding solvent environment. The mechanism of assembly is dictated by the interplay between solute-solute, solute-solvent, and solvent-solvent interactions. In nonpolar solvents, the self-assembly is primarily driven by the strong, directional hydrogen bonds between the amide groups. The van der Waals interactions between the aromatic cores and the dodecoxy chains also contribute to the stability of the assembly.

In polar solvents, the hydrophobic effect becomes a dominant driving force. The long dodecoxy chains are expelled from the polar solvent molecules, leading to their aggregation. This hydrophobic collapse brings the benzene-dicarboxamide cores into proximity, allowing for the formation of hydrogen bonds. The specific nature of the solvent, such as its polarity, hydrogen bonding capability, and viscosity, can significantly influence the morphology of the resulting supramolecular structures. For instance, in certain organic solvents, molecules of this type are known to form gels, where the self-assembled fibrillar network immobilizes the solvent molecules. researchgate.net The choice of solvent can thus be used to tune the aggregation state, from molecularly dissolved species to well-defined nanofibers and gels.

Characterization of Supramolecular Architectures (e.g., Fibers, Gels, Vesicles)

The supramolecular structures formed by the self-assembly of this compound and related compounds can range from one-dimensional fibers and tapes to three-dimensional networks that form gels. The characterization of these architectures is crucial for understanding the self-assembly process and for the potential application of these materials. A variety of advanced analytical techniques are employed for this purpose. The morphology of nanofibers formed by related benzene-1,3,5-tricarboxamide-based peptides has been shown to be dependent on the nature and order of the amino acids in the peptide fragments, resulting in structures from simple cylindrical to complex helical nanofibers. rsc.org

Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful tools for the direct visualization of supramolecular assemblies.

TEM provides high-resolution images of the internal structure of the assemblies. For similar self-assembling systems, TEM has been used to visualize the formation of long, entangled fibrillar networks.

SEM is used to study the surface morphology of the self-assembled structures, particularly in the gel state (after drying into a xerogel). It can reveal the porous nature of the gel network. For related pyridyl-N-oxide amides, SEM analysis has shown the morphology of the resulting structures. mdpi.com

AFM allows for the imaging of the assemblies in a liquid environment or on a solid substrate with high resolution. It can provide information on the height, width, and helicity of the self-assembled fibers.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are essential techniques for obtaining quantitative information about the size, shape, and internal structure of supramolecular assemblies in solution or in the gel state. These techniques provide statistically averaged information over a large sample volume. SAXS and SANS can be used to determine the cross-sectional dimensions of the fibers, the persistence length (a measure of the fiber's stiffness), and the nature of the packing of the molecules within the assembly.

Role of Non-Covalent Interactions (Hydrogen Bonding, van der Waals, π-π Stacking) in Assembly

The formation and stability of the supramolecular architectures of this compound are governed by a combination of non-covalent interactions.

Hydrogen Bonding: This is the primary directional force in the self-assembly of benzene-amide derivatives. The amide groups form intermolecular N-H···O=C hydrogen bonds, which are highly directional and lead to the formation of one-dimensional chains or tapes. In the case of benzene-1,3,5-tricarboxamides, a threefold hydrogen bond network is a key feature. rsc.orgtue.nl For dicarboxamides, a different but still extensive hydrogen-bonded network is expected to form.

π-π Stacking: The aromatic benzene cores can interact through π-π stacking. This interaction, which involves the overlap of the π-orbitals of adjacent aromatic rings, contributes to the stability of the core of the self-assembled structures and influences the electronic properties of the assembly. The combination of hydrogen bonding, π-stacking, and hydrophobic interactions is a hallmark of benzene-1,3,5-tricarboxamides. anu.edu.au

The interplay of these interactions dictates the specific packing of the molecules and the resulting morphology of the supramolecular structures. The strength and directionality of the hydrogen bonds provide the initial organization, which is then stabilized by the cumulative effect of van der Waals forces and π-π stacking.

Stimuli-Responsive Self-Assembly (e.g., pH, temperature, light, solvent)

A key feature of supramolecular systems is their dynamic nature, which allows for their response to external stimuli. The self-assembly of this compound can potentially be controlled by various stimuli, leading to reversible transitions between assembled and disassembled states.

Temperature: The non-covalent interactions that hold the supramolecular assembly together are sensitive to temperature. Increasing the temperature can provide enough thermal energy to disrupt the weaker interactions, leading to the disassembly of the structures. This process is often reversible upon cooling.

Solvent: As discussed earlier, changing the solvent can dramatically alter the self-assembly process. A transition from a "good" solvent where the molecule is soluble to a "poor" solvent can trigger aggregation and the formation of well-defined structures.

pH: While this compound itself is not strongly pH-sensitive, modifications to the molecular structure, such as the introduction of acidic or basic groups, could impart pH-responsiveness. For example, the protonation or deprotonation of these groups would alter the intermolecular interactions and could trigger assembly or disassembly. The design of a compound with pH-responsive morphology has been achieved through understanding self-assembly mechanisms. rsc.org

Light: The incorporation of a photo-responsive moiety, such as an azobenzene (B91143) unit, into the molecular structure could allow for the use of light as a stimulus. The photoisomerization of the azobenzene group can induce a significant change in molecular shape, disrupting the packing within the supramolecular assembly and leading to a reversible gel-sol transition. rsc.org

Ions: The presence of specific ions can influence the self-assembly process. For some amide-based systems, the addition of salts has been shown to induce gelation, indicating a response to the presence of cations or anions. mdpi.com

The ability to control the self-assembly of this compound with external stimuli opens up possibilities for the development of "smart" materials with applications in areas such as controlled release, sensing, and adaptive materials.

Material Science Applications of 5 Dodecoxybenzene 1,3 Dicarboxamide

Organic Electronics and Optoelectronic Materials

The inherent properties of 5-dodecoxybenzene-1,3-dicarboxamide and its derivatives make them promising candidates for use in organic electronic and optoelectronic devices. The ability to form ordered assemblies is crucial for efficient device performance.

Charge Transport Properties

The charge transport properties of materials are fundamental to their application in electronic devices. In derivatives of benzene-1,3,5-tricarboxamides, which share a similar core structure, the self-assembly into ordered columnar structures via hydrogen bonding and π-stacking interactions is a key factor. These ordered structures can provide pathways for charge carriers to move through the material, a critical requirement for applications in organic field-effect transistors (OFETs) and other electronic components. The specific arrangement and packing of the molecules in the solid state directly influence the efficiency of charge transport.

Photophysical Behavior (Absorption, Emission, Energy Transfer)

The photophysical properties of this compound and related compounds are integral to their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. The absorption and emission of light are governed by the electronic structure of the molecule and can be tuned by modifying its chemical structure. For instance, the introduction of different functional groups can alter the energy levels and influence the color and efficiency of light emission.

Derivatives of benzene-1,3,5-tricarboxamide (B1221032) have been shown to exhibit aggregation-induced emission (AIE) characteristics. In dilute solutions, these molecules may show weak fluorescence, but upon aggregation in the solid state or in poor solvents, their emission intensity can be significantly enhanced. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

| Property | Observation | Implication for Optoelectronics |

| Absorption | Typically in the UV region, influenced by the aromatic core. | Determines the wavelengths of light the material can absorb for applications like photodetectors. |

| Emission | Can be in the visible region, often enhanced upon aggregation (AIE). | Crucial for the development of efficient light-emitting devices. |

| Energy Transfer | Can occur between adjacent molecules in self-assembled structures. | Enables the design of materials for light-harvesting and sensing applications. |

This table provides a generalized overview based on the behavior of similar carboxamide compounds.

Soft Materials and Gels

The propensity of this compound to form extended networks through non-covalent interactions makes it an excellent building block for soft materials, particularly organogels and hydrogels.

Gelation Mechanism and Rheological Properties

The gelation process initiated by this compound and its analogues involves the self-assembly of the molecules into one-dimensional fibrous structures. These fibers subsequently entangle to form a three-dimensional network that immobilizes the solvent, leading to the formation of a gel. The primary driving forces for this self-assembly are hydrogen bonding between the amide groups and van der Waals interactions involving the long alkyl chains.

The rheological properties of these gels, which describe their flow and deformation behavior, are critical for their application. These properties are influenced by factors such as the concentration of the gelator, the nature of the solvent, and temperature. For example, zein-based gels, which are also formed through protein aggregation, demonstrate that the addition of other molecules can significantly alter their elastic and viscous moduli. mdpi.com Similarly, the mechanical strength of gels derived from carboxamides can be tuned by controlling the self-assembly process.

| Rheological Parameter | Description | Significance for Soft Materials |

| Elastic Modulus (G') | A measure of the material's ability to store deformational energy (solid-like behavior). | Indicates the stiffness and structural integrity of the gel. |

| Viscous Modulus (G'') | A measure of the material's ability to dissipate deformational energy (liquid-like behavior). | Relates to the gel's ability to flow under stress. |

| Viscosity | A measure of a fluid's resistance to flow. | Determines the processability and application of the gel. |

This table outlines key rheological parameters relevant to the study of gels.

Potential in Smart Materials and Actuators

The reversible nature of the non-covalent interactions that hold the gel network together makes these materials responsive to external stimuli such as temperature, pH, or the presence of specific chemicals. This responsiveness is the foundation for their use in "smart" materials and actuators. For instance, a change in temperature can disrupt the hydrogen bonds, leading to a gel-sol transition, which can be harnessed for controlled release applications or in sensors. The ability to undergo reversible changes in their mechanical properties upon external triggers makes them promising candidates for the development of soft actuators that can perform mechanical work.

Nanomaterials and Nanodevices Based on Self-Assembled Structures

The bottom-up self-assembly of this compound provides a powerful tool for the fabrication of well-defined nanomaterials and nanodevices. researchgate.net This approach allows for a high degree of control over the size, shape, and functionality of the resulting nanostructures. nih.gov

The process of self-assembly is driven by the spontaneous organization of molecules into ordered arrangements. researchgate.net In the case of benzene-tricarboxamide derivatives, this often leads to the formation of one-dimensional nanofibers or nanotubes. researchgate.net These self-assembled nanostructures can serve as templates or scaffolds for the creation of more complex functional materials. For example, they can be used to direct the alignment of other molecules or nanoparticles, leading to materials with anisotropic properties. The precise control over the dimensions and surface chemistry of these self-assembled structures is crucial for their integration into nanodevices, such as nanosensors and components for molecular electronics. The ability to create a variety of nanostructures through self-assembly opens up possibilities for a wide range of applications in nanotechnology. nih.gov

Catalytic Applications

The molecular architecture of this compound, featuring both hydrogen-bonding amide groups and a lipophilic dodecoxy chain, suggests its potential utility in catalysis, primarily as a ligand for metal centers or as a component in the formation of supramolecular catalysts. The amide functionalities can coordinate with metal ions, while the long alkyl chain can influence the solubility and phase behavior of the resulting catalytic species.

As a ligand , the dicarboxamide unit can bind to a metal center, and the dodecoxy tail could serve to create a specific microenvironment around the active site. This might influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal center.

In the realm of supramolecular catalysis , molecules like this compound can self-assemble through hydrogen bonding to form larger, ordered structures. These supramolecular assemblies can then act as catalysts themselves or as scaffolds for catalytic species. The combination of the rigid benzene (B151609) core and the flexible dodecoxy group can lead to the formation of unique, self-organized structures such as helices or sheets, which could provide chiral environments or specific binding pockets for catalytic transformations.

Selective Adsorption and Sensing Applications

The ability of this compound to engage in specific non-covalent interactions, particularly hydrogen bonding via its amide groups, makes it a candidate for applications in selective adsorption and chemical sensing.

For selective adsorption , the amide groups can act as recognition sites for anions or other hydrogen-bond accepting molecules. The geometric arrangement of these amide groups on the benzene ring can be designed to create a specific binding pocket that is complementary in size and shape to a target guest species. The long dodecoxy chain can further contribute to the formation of a defined binding environment and can be utilized to anchor the molecule to a surface or to create a lipophilic phase for extraction.

In the context of sensing , the binding of a guest molecule to this compound can lead to a measurable change in a physical property, such as a shift in its fluorescence spectrum or a change in its electrochemical response. This principle allows for the development of chemical sensors. For instance, the binding of an anion could perturb the electronic structure of the benzene ring, leading to a detectable optical signal. The dodecoxy group can enhance the solubility of the sensor molecule in non-polar media or facilitate its incorporation into a membrane or onto a sensor chip. While specific data on this compound is not available, the general principles of anion recognition by isophthalamide (B1672271) derivatives are well-established in supramolecular chemistry.

Derivatization and Analogues of 5 Dodecoxybenzene 1,3 Dicarboxamide

Systematic Modification of the Alkyl Chain Length and Branching

The dodecoxy chain in 5-dodecoxybenzene-1,3-dicarboxamide is a critical determinant of its self-assembly behavior and resulting material properties. Systematic variation of this alkyl chain's length and branching offers a powerful tool for modulating these characteristics.

Research on analogous 5-alkoxyisophthalamides has demonstrated that the interplay between intermolecular hydrogen bonds, formed by the amide groups, and the van der Waals interactions from the interdigitation of the alkyl chains is essential for their self-assembly into structures like monohelical columns. rsc.org The length of the alkyl chain directly influences the packing and stability of these assemblies. For instance, in the related benzene-1,3,5-tricarboxamides (BTAs), increasing the length of the n-alkyl chains from decyl to octadecyl has been shown to systematically alter the temperature range of the liquid crystalline mesophases. researchgate.net Shorter alkyl chains can lead to the formation of mesophases at room temperature due to reduced van der Waals interactions. researchgate.net

The introduction of branching into the alkyl chain can also have a profound impact. Studies on other supramolecular systems have shown that branched alkyl chains can disrupt the packing of the molecules, leading to changes in solubility and self-assembly behavior. rsc.orgmdpi.com For example, the use of chiral, branched 3,7-dimethyloctanoyl chains in N-centered BTAs induces the formation of liquid crystalline phases, which are absent in their linear chain counterparts. tue.nlnih.gov This is attributed to the steric hindrance from the branched chains influencing the molecular packing.

A hypothetical systematic study on 5-alkoxybenzene-1,3-dicarboxamides could yield data such as the following:

| Alkoxy Chain | Chain Type | Expected Change in Properties |

| 5-Hexoxy | Linear, Shorter | Potential for room temperature liquid crystallinity; altered solubility. |

| 5-Octadecyloxy | Linear, Longer | Higher clearing temperatures for liquid crystalline phases; increased van der Waals interactions. |

| 5-(2-ethylhexyl)oxy | Branched | Disrupted packing, potentially leading to increased solubility and different self-assembled morphologies. |

Substitution on the Benzene (B151609) Ring for Tunable Properties

Introducing functional groups onto the central benzene ring of this compound is a key strategy for tuning its electronic properties and directing its self-assembly. The reactivity of the benzene ring can be modulated by the electronic nature of the substituents. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.orgmsu.edulibretexts.orgmsu.edu

A versatile method for functionalizing the benzene core of related benzene-1,3,5-tricarboxamides involves starting with commercially available 5-aminoisophthalic acid. rsc.orgnih.govtue.nl This approach allows for the introduction of a functional group at the 5-position, which is analogous to the position of the dodecoxy group in the parent compound.

Research on 1,3-benzenedicarboxylic acid derivatives has shown that substituents at the 5-position, such as hydroxyl (-OH), carboxyl (-COOH), nitro (-NO2), and methyl (-Me) groups, significantly influence the construction of supramolecular assemblies. researchgate.net These groups alter the hydrogen bonding patterns and steric interactions, leading to different three-dimensional frameworks. researchgate.net For example, a nitro group can participate in hydrogen bonding with water molecules, leading to a complex, interpenetrating supramolecular framework. researchgate.net

The following table illustrates potential substitutions and their expected effects:

| Substituent at C4 or C6 | Electronic Effect | Potential Impact on Properties |

| -NO2 | Electron-withdrawing | Alters electronic properties; potential for new hydrogen bonding interactions. |

| -NH2 | Electron-donating | Modifies reactivity; can be used for further functionalization. |

| -OH | Electron-donating | Introduces hydrogen bonding capabilities; can alter solubility and packing. |

| -Br | Electron-withdrawing (inductive), weak electron-donating (resonance) | Influences electronic properties and intermolecular interactions. |

Variation of the Amide Linkages and Terminal Groups

The amide linkages are fundamental to the self-assembly of this compound, primarily through the formation of robust hydrogen bonds. Modification of these linkages or the terminal groups attached to the amide nitrogen atoms provides another avenue for tailoring the molecule's properties.

One approach is the bioisosteric replacement of the amide bond with other functional groups that can mimic its geometry and hydrogen bonding capabilities. nih.gov For example, five-membered heterocycles like 1,2,3-triazoles have been successfully used as substitutes for the trans-amide bond. nih.gov This substitution can improve properties such as metabolic stability. nih.gov

Furthermore, the terminal groups on the amide nitrogens can be varied. The synthesis of N-substituted benzamide (B126) derivatives is a well-established field, allowing for the introduction of a wide range of functional groups. juniv.edumdpi.com These modifications can influence solubility, steric interactions, and the potential for further chemical reactions.

| Modification | Rationale | Expected Outcome |

| Replacement of one amide with a 1,2,3-triazole | Bioisosteric replacement | Maintained self-assembly with potentially altered stability and solubility. |

| Inversion of one amide linkage | Facilitate synthesis of functional analogues | Retained ability to form supramolecular polymers with tunable properties. |

| N-alkylation of the amide groups | Introduce new functional groups | Modified solubility and steric hindrance, affecting self-assembly. |

Co-assembly with Other Supramolecular Building Blocks

The modular nature of this compound and its analogues makes them excellent candidates for co-assembly with other supramolecular building blocks. This approach allows for the creation of complex, multicomponent materials with emergent properties.

The co-assembly of different but structurally related molecules can lead to the formation of "mixed" supramolecular polymers. For instance, studies on BTAs have demonstrated that it is possible to mix different BTA architectures to create tunable hydrogels. nih.govtue.nl By combining a water-soluble BTA with slow exchange dynamics with a telechelic polymeric BTA-PEG-BTA with fast exchange dynamics, hydrogels with tunable mechanical and viscoelastic properties can be formed. nih.govtue.nl

Similarly, it has been shown that functionalized "inversed amide BTAs" (iBTAs) can be incorporated into conventional BTA-based supramolecular polymers. rsc.orgnih.gov The resulting co-assembled fibers maintain a similar morphology and dynamic behavior to the parent BTA homopolymers, demonstrating that monomers with slight variations in their core structure can be effectively integrated. rsc.orgnih.gov This allows for the precise introduction of functionalities along the supramolecular polymer chain.

The potential for co-assembly is not limited to closely related molecules. The principles of supramolecular chemistry suggest that this compound could be co-assembled with other building blocks that have complementary recognition motifs, such as those based on host-guest interactions or different hydrogen bonding patterns.

Structure-Property Relationship Studies for Modified Analogues (Theoretical and Empirical)

Understanding the relationship between the molecular structure of this compound analogues and their macroscopic properties is crucial for the rational design of new materials. This is achieved through a combination of empirical studies and theoretical calculations.

Empirical studies often involve the synthesis of a series of analogues with systematic variations and the characterization of their properties. For example, the observation that 5-alkoxyisophthalamides self-assemble into monohelical structures is a key empirical finding that links the 1,3,5-functionalization pattern and alkyl chain interdigitation to a specific supramolecular architecture. rsc.org

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the non-covalent interactions that drive self-assembly. DFT calculations have been used to analyze the differences in self-assembly between N- and C-centered BTAs, revealing that the stability of the resulting supramolecular polymers is highly dependent on the amide connectivity. tue.nlnih.gov These calculations can quantify the interaction energies and explain the observed differences in aggregation behavior. tue.nlnih.gov

Structure-property relationship studies also extend to understanding how modifications influence the electronic properties of the molecules. For example, quantum-chemical calculations can be used to study the effect of different substituents on the electronic structure of the benzene ring, which in turn affects the molecule's reactivity and photophysical properties. researchgate.netnih.govrsc.org

A summary of key structure-property relationships is presented below:

| Structural Modification | Investigated Property | Key Finding |

| Variation of alkyl chain length | Liquid crystallinity | Longer chains can lead to higher transition temperatures. researchgate.net |

| Substitution on the benzene ring | Supramolecular architecture | Different substituents lead to distinct 3D packing arrangements. researchgate.net |

| Inversion of amide connectivity | Self-assembly strength | N-centered BTAs show weaker aggregation than C-centered BTAs due to electronic and steric factors. tue.nlnih.gov |

Future Perspectives and Research Directions

Integration into Hybrid Materials and Composites

The amphiphilic nature of 5-Dodecoxybenzene-1,3-dicarboxamide, arising from its hydrophobic dodecoxy tail and the hydrogen-bonding capability of its amide groups, makes it an ideal component for the creation of advanced hybrid materials and composites. Future research should focus on incorporating this molecule into various polymer matrices. The long alkyl chain is expected to enhance compatibility with non-polar polymers, while the amide functionalities can introduce specific, directional interactions, potentially leading to materials with enhanced mechanical properties, thermal stability, and tailored morphologies. Investigations into its use as a compatibilizer in polymer blends or as a reinforcing agent in nanocomposites, where the molecule could self-assemble at the interface, are promising avenues.

Advanced Functional Materials Development

The self-assembly properties of this compound, driven by hydrogen bonding and van der Waals interactions, could be harnessed to develop novel functional materials. The formation of one-dimensional fibrous structures, similar to those observed for BTAs, could lead to the development of gels for applications in areas such as tissue engineering and controlled drug release. nih.gov Furthermore, the aromatic core and the potential for π-π stacking suggest that these materials could exhibit interesting electronic and optical properties, paving the way for their use in organic electronics, such as sensors and organic light-emitting diodes (OLEDs).

Exploration of Novel Supramolecular Architectures

A significant area of future research lies in the detailed exploration of the supramolecular architectures formed by this compound. While BTAs are known to form helical, one-dimensional stacks stabilized by a network of three intermolecular hydrogen bonds, the dicarboxamide will have a different hydrogen bonding pattern that could lead to novel and complex superstructures. nih.govrsc.org Systematic studies involving variations in solvent, temperature, and concentration will be crucial to map out the phase diagram of its self-assembly. Advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM), will be instrumental in elucidating the morphology of these assemblies.

Theoretical Advancements in Predicting Self-Assembly

Concurrent with experimental investigations, the development of robust theoretical models to predict the self-assembly behavior of this compound is essential. Molecular dynamics (MD) simulations can provide valuable insights into the initial stages of aggregation and the stability of the resulting supramolecular structures. nih.govresearchgate.net Such simulations can help to understand the cooperative nature of the self-assembly process and the influence of the solvent on the final morphology. nih.gov By accurately modeling the intermolecular forces at play, theoretical studies can guide the rational design of new derivatives with tailored self-assembly properties.

Scalable Synthesis and Sustainable Production Considerations

For the potential applications of this compound to be realized, the development of scalable and sustainable synthetic routes is paramount. Future research should focus on optimizing the synthesis of the core intermediate, 5-dodecoxy-1,3-benzenedicarboxylic acid, and its subsequent amidation. nih.gov Exploring greener reaction conditions, such as the use of environmentally benign solvents and catalysts, will be critical. Furthermore, life cycle assessment studies should be conducted to evaluate the environmental impact of the production process and to identify opportunities for creating a more sustainable manufacturing pathway.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Dodecoxybenzene-1,3-dicarboxamide and its derivatives?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry) to introduce functional groups. For example, acetylation of hydroxyl groups followed by conjugation with triazole-linked moieties (e.g., galactopyranosyl or glucopyranosyl units) is effective. Post-synthetic purification typically involves column chromatography, with structural confirmation via and NMR. Key NMR signals for the benzene-1,3-dicarboxamide core include aromatic protons at δ 7.8–8.2 ppm and amide NH protons at δ 10.1–10.3 ppm .

| Example NMR Data (from analogous compounds) |

|---|

| δ 8.12 ppm (s, 2H, aromatic H) |

| δ 10.15 ppm (s, 2H, CONH) |

| δ 1.48 ppm (s, 9H, tert-butyl) |

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm regiochemistry and functional group integration. For example, acetylated sugar moieties show characteristic methyl signals at δ 1.8–2.1 ppm .

- FT-IR Spectroscopy : Detect amide C=O stretching vibrations at 1650–1680 cm and NH bending at 1550–1600 cm.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: 376.408) .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Use fume hoods and closed systems to minimize aerosol exposure.

- Wear PPE: nitrile gloves, safety goggles, and lab coats.

- Store at 2–8°C under inert gas (e.g., N) to prevent hydrolysis. Emergency measures include immediate rinsing with water for skin/eye contact .

Advanced Research Questions

Q. How can interactions between this compound and biomolecules (e.g., DNA, proteins) be methodologically investigated?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromism/shifts in λ to assess DNA binding. Calculate binding constants () via the Benesi-Hildebrand equation. For example, palladium(II) carboxamide complexes show values of 10–10 M, indicative of intercalation or groove binding .

- Fluorescence Quenching : Use ethidium bromide displacement assays to determine Stern-Volmer constants (). Static quenching (linear vs. temperature) suggests strong complex formation .

Q. What computational approaches are effective in predicting the compound’s bioactivity or binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Compare binding energies with reference inhibitors (e.g., talazoparib).

- QSAR Modeling : Train models on topological polar surface area (TPSA ≈ 93.2 Å) and logP (≈3.1) to predict permeability and solubility .

Q. How can structural modifications optimize the compound’s activity in anticancer or antimicrobial assays?

- Methodological Answer :

-

Functional Group Substitution : Replace dodecoxy chains with shorter alkoxy groups (e.g., methoxy) to enhance solubility.

-

Metal Coordination : Synthesize platinum(IV) or palladium(II) complexes to improve DNA cross-linking efficacy. For example, glycoconjugated platinum(IV) derivatives show enhanced cellular uptake in cancer models .

Structure-Activity Insights Longer alkoxy chains → Increased lipophilicity but reduced aqueous solubility. Acetylated sugar moieties → Improved targeting of lectin-rich cancer cells .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.